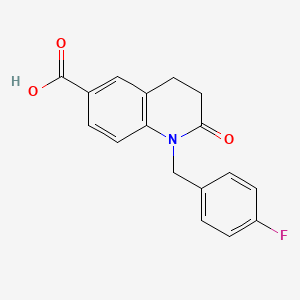

1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-oxo-3,4-dihydroquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO3/c18-14-5-1-11(2-6-14)10-19-15-7-3-13(17(21)22)9-12(15)4-8-16(19)20/h1-3,5-7,9H,4,8,10H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHSZKPAOGWZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)C(=O)O)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

Anthranilic Acid Derivatives: The synthesis often starts with fluorinated anthranilic acids. For example, 3,4,5,6-tetrafluoroanthranilic acid can be used as a precursor, which undergoes acetylation and chlorination to form activated benzoyl chloride intermediates for subsequent cyclization.

Activation: The anthranilic acid is reacted with acetic anhydride and acetic acid to yield acetylated intermediates. These are then treated with oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF) to form benzoyl chloride derivatives under controlled low temperatures (-30°C) to prevent side reactions.

Cyclization to Quinoline Core

Ring Closure: The benzoyl chloride intermediate is reacted with triethyl orthoformate and acetic anhydride at elevated temperatures (~150°C) to promote ring closure forming the quinoline skeleton. This is followed by the addition of cyclopropylamine or a similar amine in tert-butanol solvent, stirring overnight to allow substitution at the nitrogen atom.

Base Treatment: Potassium tert-butoxide is added to the reaction mixture and heated (~50°C) to facilitate cyclization and formation of the dihydroquinoline ring system. After concentration, the residue is treated with acetic acid and hydrochloric acid at 100°C to precipitate the quinoline carboxylic acid product.

Hydrolysis and Purification

The ester or protected intermediates are hydrolyzed under reflux with sodium hydroxide solution (e.g., 2N NaOH) for 2 hours, followed by acidification to pH 4 with hydrochloric acid to precipitate the free carboxylic acid.

The precipitate is collected by filtration, washed with water, and dried under vacuum to yield the target compound as a pale solid with high purity.

Purification may involve recrystallization from appropriate solvents or chromatographic techniques such as silica gel column chromatography using solvent mixtures like toluene, hexane, and ether.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Anthranilic acid acetylation | Acetic anhydride, acetic acid | Room temp to 50°C | 1-2 hours | Forms acetylated intermediate |

| Benzoyl chloride formation | Oxalyl chloride, DMF catalyst, dichloromethane | -30°C | 1 hour | Low temperature to avoid side reactions |

| Cyclization | Triethyl orthoformate, acetic anhydride | 150°C | 2 hours | Ring closure to quinoline core |

| Amine substitution | Cyclopropylamine (or 4-fluorobenzyl halide) in t-butanol | Room temp to 50°C | Overnight | N-substitution step |

| Base treatment | Potassium tert-butoxide | 50°C | 18 hours | Facilitates ring closure and rearrangement |

| Hydrolysis | Sodium hydroxide (2N), reflux | 100°C | 2 hours | Converts esters to carboxylic acid |

| Acidification and isolation | Hydrochloric acid, pH adjustment | Room temp | - | Precipitates product for filtration |

Analytical and Research Findings

Yield and Purity: Typical yields for the hydrolyzed carboxylic acid product are around 90-92% with high purity confirmed by NMR spectroscopy and elemental analysis.

Structural Confirmation: Proton NMR spectra show characteristic signals for the quinoline ring and fluorobenzyl substituent, including downfield singlets for acidic protons and aromatic multiplets consistent with fluorine substitution patterns.

Elemental Analysis: Carbon, hydrogen, nitrogen, and halogen content closely match theoretical values, confirming the expected molecular formula and substitution pattern.

Reaction Monitoring: Extraction and pH control during work-up are critical to isolate the product efficiently. Drying agents such as magnesium sulfate are used to remove residual water from organic extracts.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like halides or alkyl groups can be introduced using reagents like alkyl halides or Grignard reagents.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C₁₈H₁₈FN₃O₃

- Molecular Weight : 337.35 g/mol

- IUPAC Name : 1-(4-fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

The compound features a tetrahydroquinoline core structure, which is known for its diverse biological activities.

Pharmacological Studies

This compound has been investigated for various pharmacological properties:

- Antitumor Activity : Studies have shown that derivatives of tetrahydroquinoline compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorobenzyl group may enhance its interaction with biological targets, potentially increasing its antitumor efficacy .

- Antimicrobial Properties : Research indicates that compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The incorporation of the fluorine atom may contribute to increased lipophilicity and membrane permeability, enhancing antimicrobial effectiveness .

The compound's biological activity has been assessed through various assays:

- Enzyme Inhibition : It has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, inhibition of cyclooxygenase (COX) enzymes could suggest anti-inflammatory properties .

- Neuroprotective Effects : Preliminary studies suggest that tetrahydroquinoline derivatives may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Activity

A study conducted on synthesized derivatives of tetrahydroquinoline showed promising results in inhibiting the growth of breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. The fluorobenzyl substitution was found to enhance the binding affinity to target proteins involved in cell proliferation .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria, this compound exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, indicating its potential as a lead compound for antibiotic development .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which 1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzyl Group

1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

- Structure : Methyl group replaces fluorine at the para position of the benzyl ring.

- Properties: Increased lipophilicity compared to the fluoro analog due to the methyl group’s hydrophobic nature.

- Synthesis : Produced via nucleophilic substitution of 4-methylbenzylamine, as demonstrated in the synthesis of related phthalazine derivatives .

- Availability : Catalogued by Combi-Blocks (95% purity, CAS 1170989-53-3) and CymitQuimica (discontinued) .

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (Unsubstituted Parent Compound)

Fluorine Substitution on the Quinoline Core

6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

- Structure: Fluorine at the 6-position of the quinoline ring instead of the benzyl group.

- Properties: Altered electronic environment on the aromatic ring, affecting acidity (pKa) of the carboxylic acid. Potential for enhanced hydrogen bonding in biological targets compared to non-fluorinated analogs .

- Applications : Used in PET radiochemistry for bioconjugation, as seen in fluorinated phthalazine derivatives .

Complex Fluorinated Quinolones

1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-octahydropyrrolo[3,4-b]pyridin-6-yl-4-oxo-3-quinolinecarboxylic acid

- Structure : Features a cyclopropyl group, methoxy substituent, and fused pyrrolopyridine ring.

- Properties: Broader-spectrum biological activity due to multiple substituents, as seen in antibiotic quinolones . Enhanced steric hindrance and conformational rigidity compared to simpler tetrahydroquinolines.

- Synthesis : Multi-step process involving chiral amine addition and cyclization .

Research Implications

- Fluorine vs. Methyl Substitution : The 4-fluorobenzyl group may improve metabolic stability and target binding compared to methyl analogs, as fluorine’s electronegativity enhances dipole interactions .

- Carboxylic Acid Functionality: Enables derivatization into amides or esters for prodrug development, as shown in luminol derivative synthesis .

Biological Activity

1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a carboxylic acid functional group and a fluorobenzyl substituent. Its molecular formula is , and it exhibits properties typical of both quinoline derivatives and carboxylic acids.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The detailed synthetic pathway is critical for ensuring the purity and yield of the final product.

Anticancer Properties

Research indicates that derivatives of tetrahydroquinoline compounds often exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit tubulin polymerization and induce apoptosis in cancer cells:

- Cell Lines Tested : HeLa (cervical cancer), SMMC-7721 (liver cancer), K562 (leukemia).

- IC50 Values : Notably low IC50 values (e.g., 0.071 μM for SMMC-7721) suggest potent activity against these cell lines .

The biological activity of these compounds is often linked to their ability to interact with cellular targets such as:

- Tubulin : Inhibition of tubulin polymerization leads to cell cycle arrest at the G2/M phase.

- Bcl-2 Family Proteins : Some derivatives have shown binding affinities to Bcl-2 proteins, promoting apoptosis through caspase activation pathways .

Study 1: Antiproliferative Activity

In a study evaluating various tetrahydroquinoline derivatives, compound 13d exhibited significant antiproliferative effects with IC50 values indicating strong inhibition of cell growth across multiple cancer types. Mechanistic studies revealed that it induces apoptosis through the intrinsic pathway involving mitochondrial depolarization and caspase activation .

Study 2: Structure-Activity Relationship (SAR)

A series of substituted tetrahydroquinolines were synthesized to explore the SAR. The introduction of different substituents at specific positions on the quinoline ring was found to significantly affect biological activity. For instance, compounds with electron-withdrawing groups showed enhanced potency against cancer cell lines compared to their electron-donating counterparts .

Comparative Analysis of Biological Activity

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 13d | HeLa | 0.126 | Tubulin inhibition |

| 13d | SMMC-7721 | 0.071 | Apoptosis induction |

| 13d | K562 | 0.164 | Cell cycle arrest |

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid?

A common approach involves multi-step organic synthesis, starting with the condensation of substituted benzyl amines with quinoline precursors. For example, the reaction of 4-fluorobenzylamine with a tetrahydroquinoline scaffold under acidic or basic conditions can yield the core structure. Subsequent oxidation (e.g., using potassium permanganate or catalytic hydrogen peroxide) introduces the ketone group at position 2. Carboxylic acid formation at position 6 is typically achieved via hydrolysis of ester intermediates under alkaline conditions (e.g., NaOH/EtOH). Optimization of solvent systems (e.g., DCM/EtOH mixtures) and temperature control (20–80°C) is critical to avoid side reactions like over-oxidation .

Q. What analytical techniques are recommended for characterizing this compound?

Key characterization methods include:

- NMR spectroscopy (¹H, ¹³C, and 19F) to confirm substituent positions and fluorine integration .

- HPLC-MS for assessing purity (>95%) and identifying impurities .

- Elemental analysis to verify molecular composition (C, H, N, F).

- X-ray crystallography (if single crystals are obtainable) for definitive structural confirmation .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Desiccants (e.g., silica gel) should be used to avoid moisture absorption .

- Handling : Use gloves, goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to minimize inhalation risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while EtOH/DCM mixtures improve coupling efficiency in piperazine derivatives .

- Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., DMAP for acylations) can accelerate key steps .

- Temperature gradients : Gradual heating (e.g., 50°C → 80°C) during cyclization reduces byproduct formation .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Comparative analysis : Cross-reference NMR data with structurally similar compounds (e.g., 2-(4-fluorobenzyl)-1-oxo-3-pyridin-4-yl derivatives) to validate peak assignments .

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to distinguish overlapping signals .

- Repeat experiments : Conduct multiple syntheses to identify batch-specific impurities (e.g., via HPLC-MS tracking) .

Q. How can computational methods aid in studying the compound’s reactivity?

Q. What advanced techniques are used to assess stability under varying pH conditions?

- UV-Vis spectroscopy : Monitor absorbance changes at 260–300 nm to track degradation kinetics in acidic/basic buffers.

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed fluorobenzyl groups or decarboxylated derivatives) .

- Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term storage effects .

Methodological Considerations

Q. How can enantiomeric purity be ensured during synthesis?

Q. What protocols mitigate risks during scale-up from milligram to gram quantities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.